molecular formula C16H25N3O2 B8700279 Tert-butyl 2-(4-amino-4-methylpiperidin-1-yl)isonicotinate

Tert-butyl 2-(4-amino-4-methylpiperidin-1-yl)isonicotinate

Cat. No.: B8700279
M. Wt: 291.39 g/mol
InChI Key: MLNNDZFTJDFQIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(4-amino-4-methylpiperidin-1-yl)isonicotinate is a useful research compound. Its molecular formula is C16H25N3O2 and its molecular weight is 291.39 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

tert-butyl 2-(4-amino-4-methylpiperidin-1-yl)pyridine-4-carboxylate

InChI

InChI=1S/C16H25N3O2/c1-15(2,3)21-14(20)12-5-8-18-13(11-12)19-9-6-16(4,17)7-10-19/h5,8,11H,6-7,9-10,17H2,1-4H3

InChI Key

MLNNDZFTJDFQIJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C2=NC=CC(=C2)C(=O)OC(C)(C)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a Parr hydrogenation vessel under a nitrogen atmosphere was charged 5% Pd/Al2O3 (1.02 g, 10 wt % load) and K3PO4 (6.92 g, 1.05 equiv) followed by the 1-methyl-2-pyrrolidinone solution from Example 13 (31.4 g of a 31 wt % solution, 29.9 mmol). The vessel was sealed and sparged with hydrogen and then warmed to 40° C. with shaking. After 4 hours, the vessel was sparged with nitrogen, cooled to ambient temperature and filtered. The catalyst and solids were rinsed with 1-methyl-2-pyrrolidinone (2×10 g). The crude solution was used in the next step.
[Compound]
Name
Pd Al2O3
Quantity
1.02 g
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
6.92 g
Type
reactant
Reaction Step One
Name
1-methyl-2-pyrrolidinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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